1-(azepan-1-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
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Overview
Description
1-(AZEPAN-1-YL)-2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a variety of functional groups, including an azepane ring, an oxadiazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE likely involves multiple steps, including the formation of the azepane ring, the oxadiazole ring, and the indole moiety. Typical synthetic routes might include:
Formation of the Azepane Ring: This could be achieved through cyclization reactions involving amines and haloalkanes.
Formation of the Oxadiazole Ring: This might involve the cyclization of hydrazides with carboxylic acids or their derivatives.
Formation of the Indole Moiety: This could be synthesized through Fischer indole synthesis or other indole-forming reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the oxadiazole ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrial applications might include its use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signaling pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(AZEPAN-1-YL)-2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE
- 1-(AZEPAN-1-YL)-2-[2-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE
Uniqueness
The unique combination of the azepane, oxadiazole, and indole rings in 1-(AZEPAN-1-YL)-2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ETHAN-1-ONE may confer distinct chemical properties and biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
InChI |
InChI=1S/C20H24N4O2/c1-2-18-21-22-20(26-18)17-13-15-9-5-6-10-16(15)24(17)14-19(25)23-11-7-3-4-8-12-23/h5-6,9-10,13H,2-4,7-8,11-12,14H2,1H3 |
InChI Key |
RUVWUQMBGPNERA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCCCC4 |
Origin of Product |
United States |
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